molecular formula C10H13N3O2 B13162591 2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13162591
M. Wt: 207.23 g/mol
InChI Key: WKMGDPJDCIRFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with an azetidine moiety.

Preparation Methods

The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of pyrimidine-5-carbaldehyde with 3-methoxy-3-methylazetidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-10(15-2)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5H,6-7H2,1-2H3

InChI Key

WKMGDPJDCIRFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=NC=C(C=N2)C=O)OC

Origin of Product

United States

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